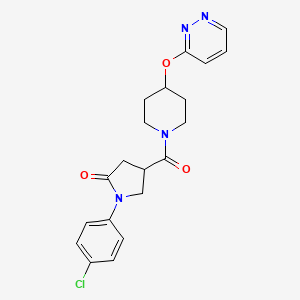![molecular formula C24H25N5O2 B2384638 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 946332-12-3](/img/structure/B2384638.png)
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction conditions: Amidation reaction using phenethylamine and an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production process may be optimized to increase yield and reduce costs. This often involves the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo-pyridazinone core via cyclization reactions, followed by functional group modifications to introduce the phenethylacetamide moiety.
Step 1: Formation of Pyrazolo-pyridazinone Core
Starting materials: Isopropyl-phenyl hydrazine and a suitable dicarbonyl compound.
Reaction conditions: Cyclization in the presence of an acidic or basic catalyst, typically under reflux conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrazolo-pyridazinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: : Corresponding ketones, carboxylic acids
Reduction Products: : Alcohols, amines
Substitution Products: : Halogenated derivatives, alkylated or acylated compounds
Wissenschaftliche Forschungsanwendungen
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator, influencing biochemical pathways.
Medicine: : Explored for its therapeutic potential in treating various conditions, including cancer, inflammation, and neurological disorders.
Industry: : Employed in the synthesis of specialized materials, such as polymers or agrochemicals.
Wirkmechanismus
The mechanism by which 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : The compound may bind to and inhibit certain enzymes or receptors, disrupting normal cellular functions.
Pathways Involved: : These interactions can modulate signaling pathways, leading to changes in cell behavior, including apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide stands out due to its unique structure and functional groups, distinguishing it from similar compounds. Here are a few comparable molecules:
Similar Compounds
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
N-phenethyl-2-(4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)acetamide
2-(4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)-N-(2-phenylethyl)acetamide
These similar compounds share the pyrazolo-pyridazinone core but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the phenethylacetamide moiety in this compound imparts unique pharmacological characteristics, making it a subject of interest in research.
Here's the detailed article on this compound
Eigenschaften
IUPAC Name |
2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17(2)22-20-15-26-29(19-11-7-4-8-12-19)23(20)24(31)28(27-22)16-21(30)25-14-13-18-9-5-3-6-10-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKAGICWFVGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)


![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)



![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)


